molecular formula C9H10ClNO4 B13750168 Isoquinolin-1-one, 1,2,3,4-tetrahydro-4,7,8-trihydroxy-, hydrochloride CAS No. 101670-58-0

Isoquinolin-1-one, 1,2,3,4-tetrahydro-4,7,8-trihydroxy-, hydrochloride

Cat. No.: B13750168
CAS No.: 101670-58-0
M. Wt: 231.63 g/mol
InChI Key: BMNBFRJBYVIOAY-UHFFFAOYSA-N
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Description

4,7,8-trihydroxy-3,4-dihydro-2H-isoquinolin-2-ium-1-one chloride is a chemical compound that belongs to the class of isoquinolinone derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,8-trihydroxy-3,4-dihydro-2H-isoquinolin-2-ium-1-one chloride typically involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield . For example, dihydroisoquinoline can be reacted with methyl bromoacetate in acetonitrile at 60°C to produce the desired product .

Industrial Production Methods

While specific industrial production methods for 4,7,8-trihydroxy-3,4-dihydro-2H-isoquinolin-2-ium-1-one chloride are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4,7,8-trihydroxy-3,4-dihydro-2H-isoquinolin-2-ium-1-one chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield quinone derivatives, while reduction reactions can produce hydroquinone derivatives .

Mechanism of Action

The mechanism of action of 4,7,8-trihydroxy-3,4-dihydro-2H-isoquinolin-2-ium-1-one chloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can modulate signaling pathways involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Properties

CAS No.

101670-58-0

Molecular Formula

C9H10ClNO4

Molecular Weight

231.63 g/mol

IUPAC Name

4,7,8-trihydroxy-3,4-dihydro-2H-isoquinolin-2-ium-1-one;chloride

InChI

InChI=1S/C9H9NO4.ClH/c11-5-2-1-4-6(12)3-10-9(14)7(4)8(5)13;/h1-2,6,11-13H,3H2,(H,10,14);1H

InChI Key

BMNBFRJBYVIOAY-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=C(C=C2)O)O)C(=O)[NH2+]1)O.[Cl-]

Origin of Product

United States

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